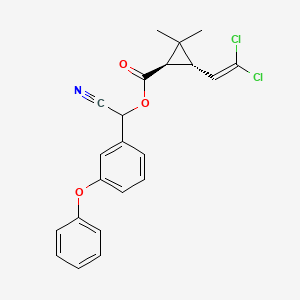
3-(氯磺酰基)-4-羟基苯甲酸
描述
3-(Chlorosulfonyl)-4-hydroxybenzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
Synthesis Analysis
The synthesis of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . It can also be prepared by chlorination of sulfuric acid .Molecular Structure Analysis
The molecular formula of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid is ClSO2C6H4CO2H . Its molecular weight is 220.63 .科学研究应用
1. 增值化合物的通用中间体
与 3-(氯磺酰基)-4-羟基苯甲酸密切相关的 4-羟基苯甲酸 (4-HBA) 已被确定为多种生物产品的有希望的中间体。这些应用包括在食品、化妆品、制药、杀菌剂和其他领域的应用。合成生物学和代谢工程的最新发展使得 4-HBA 的生物合成成为可能,增强了其作为高价值生物产品原料的潜力 (Wang 等,2018)。
2. 抗菌剂合成
衍生物 3-氯-2,4-二氟-5-羟基苯甲酸的实用合成证明了其作为创建抗菌 3-喹啉甲酸药物的关键中间体的作用。该合成涉及硝化、酯化和水解等多个步骤,展示了羟基苯甲酸衍生物在药物开发中的潜力 (Zhang 等,2020)。
3. 衍生物的抗菌活性
与 3-(氯磺酰基)-4-羟基苯甲酸在结构上相关的 3-羟基苯甲酸以其各种生物学特性而闻名,包括抗菌活性。其衍生物用于药物、化妆品、食品和饮料中。3-羟基苯甲酸的新型酯/杂化衍生物已被合成并显示出潜在的抗菌活性,表明其在药物开发中的用途 (Satpute 等,2018)。
4. 环境处理中的降解
相关化合物 3-氯-4-羟基苯甲酸在生物废水处理中的 γ 射线辐照降解已被研究。这项研究对于理解如何有效分解废水处理过程中的氯代芳香族化合物至关重要 (Chu 和 Wang,2016)。
5. 在显色系统中的应用
羟基苯甲酸已用于显色系统中测量过氧化氢等物质,展示了它们在分析化学中的用途。该应用在临床检测和诊断测试中尤为重要 (Fossati 和 Prencipe,2010)。
6. 水处理中羟基自由基的产生
像 4-羟基苯甲酸这样的羟基苯甲酸已被用作捕获剂,用于比较光催化和电催化水处理系统中的羟基自由基产率。这些研究对于环境科学非常重要,尤其是在理解不同处理方案中羟基自由基的行为时 (Tung 等,2014)。
7. 微生物中羟基苯甲酸衍生物的合成
像 4-羟基苯甲酸这样的羟基苯甲酸已在大肠杆菌等微生物中合成,证明了它们在生产具有生物功能的衍生物方面的潜力。这些衍生物在化妆品、食品和制药行业中得到应用 (Kim 等,2020)。
8. 微生物的生物降解
对能够降解羟基苯甲酸的微生物的研究,例如能够利用 3-羟基苯甲酸酯作为碳源的芽孢杆菌 sp. OS13,对于环境管理至关重要。这些发现与受污染环境的生物修复有关 (Mulla 等,2016)。
9. 电化学传感器
基于羟基苯甲酸衍生物开发的电化学传感器,例如源自 3-羟基苯甲酸的苯丙醇胺传感器,展示了这些化合物在分析和法医化学中的应用 (Shishkanova 等,2021)。
作用机制
Target of Action
It is known that sulfonyl halides, such as 3-(chlorosulfonyl)benzoic acid, participate in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including lipid metabolism and glucose homeostasis .
Mode of Action
Sulfonyl halides are electrophilic in nature and can react with nucleophiles, leading to various chemical transformations . The chlorosulfonyl group can be replaced by other groups, enabling the compound to interact with its targets .
Biochemical Pathways
Given its potential role in the synthesis of pparδ agonists, it may indirectly influence the pathways regulated by pparδ, such as lipid metabolism and glucose homeostasis .
Pharmacokinetics
It’s important to note that the compound’s solubility, stability, and reactivity would play a significant role in its bioavailability .
Result of Action
Based on its potential role in the synthesis of pparδ agonists, it could potentially influence cellular metabolism, including lipid metabolism and glucose homeostasis .
Action Environment
The action, efficacy, and stability of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the compound is moisture-sensitive , which means its stability and reactivity could be affected by humidity. Additionally, the pH of the environment could influence the compound’s ionization state, potentially affecting its absorption and distribution .
生化分析
Biochemical Properties
3-(Chlorosulfonyl)-4-hydroxybenzoic acid participates in biochemical reactions primarily as a sulfonyl halide. It is involved in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists . The compound interacts with various enzymes and proteins, including those involved in the synthesis of PPARδ agonists. These interactions are crucial for the compound’s role in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
3-(Chlorosulfonyl)-4-hydroxybenzoic acid has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes modulation of PPARδ, which plays a role in regulating lipid metabolism and inflammation . Additionally, 3-(Chlorosulfonyl)-4-hydroxybenzoic acid can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and subsequent alterations in cellular functions. The compound’s electrophilic nature allows it to participate in various chemical reactions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to 3-(Chlorosulfonyl)-4-hydroxybenzoic acid can result in sustained alterations in cellular functions, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular functions. Threshold effects are also noted, where specific dosages are required to achieve desired biochemical outcomes.
Metabolic Pathways
3-(Chlorosulfonyl)-4-hydroxybenzoic acid is involved in various metabolic pathways, including those related to the synthesis of PPARδ agonists . The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are influenced by these interactions. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and its effects on cellular functions.
Subcellular Localization
3-(Chlorosulfonyl)-4-hydroxybenzoic acid exhibits specific subcellular localization patterns that affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its overall biochemical activity.
属性
IUPAC Name |
3-chlorosulfonyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO5S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNHBVJEQDQGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507134 | |
| Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77719-02-9 | |
| Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorosulfonyl)-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)



![Diethyl [(quinolin-8-yl)methyl]phosphonate](/img/structure/B1354599.png)

